

# Application Notes and Protocols for In Vivo Administration of ML267

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## Compound of Interest

Compound Name: ML267

Cat. No.: B10763852

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## Introduction

**ML267** is a potent inhibitor of the bacterial enzyme Sfp phosphopantetheinyl transferase (PPTase), demonstrating specific bactericidal activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA)[1][2][3]. It inhibits Sfp PPTase with an IC<sub>50</sub> of 0.29  $\mu$ M and also shows activity against AcpS-PPTase with an IC<sub>50</sub> of 8.1  $\mu$ M[1]. Due to its targeted mechanism of action against a bacterial enzyme not present in humans, **ML267** presents a promising candidate for the development of new antibacterial agents[3]. Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of this compound. This document provides detailed protocols and data for the in vivo administration of **ML267** in mice, based on available pharmacokinetic studies.

## Data Presentation

The following tables summarize the pharmacokinetic properties of **ML267** administered to male CD1 mice[2].

Table 1: In Vivo Pharmacokinetic Parameters of **ML267** in Mice[2]

Parameter	Intravenous (IV) Administration (3 mg/kg)	Intraperitoneal (IP) Administration (30 mg/kg)
Half-life ( $t_{1/2}$ )	2.0 hours	2.1 hours
Maximum Concentration (C <sub>max</sub> )	1087 ng/mL	2053 ng/mL
Area Under the Curve (AUC <sub>inf</sub> )	1349 hng/mL	10488 hng/mL
Volume of Distribution (V <sub>d</sub> )	2.4 L/kg	-
Mean Residence Time (MRT)	1.8 hours	3.3 hours
Bioavailability (%F)	-	78%

Data collected in triplicate over a 24-hour period.

Table 2: ADME Profile of **ML267**[\[2\]](#)

Parameter	Result
Aqueous Solubility (pH 7.4)	1.8 $\mu$ M
Caco-2 Permeability (A $\rightarrow$ B)	$0.4 \times 10^{-6}$ cm/s
Caco-2 Permeability (B $\rightarrow$ A)	$1.0 \times 10^{-6}$ cm/s
Human Liver Microsomal Stability ( $t_{1/2}$ )	> 60 minutes
Mouse Liver Microsomal Stability ( $t_{1/2}$ )	> 60 minutes
Plasma Protein Binding (Human)	98.9%
Plasma Protein Binding (Mouse)	98.7%
CYP450 Inhibition (3A4)	11.2 $\mu$ M (IC <sub>50</sub> )
CYP450 Inhibition (2D6)	> 50 $\mu$ M (IC <sub>50</sub> )

## Experimental Protocols

### Formulation of ML267 for In Vivo Administration

A stock solution of **ML267** should be prepared for administration. The following formulation has been successfully used in pharmacokinetic studies[2]:

- Vehicle: 5% DMSO and 10% Solutol in sterile water.
- Procedure:
  - Dissolve the required amount of **ML267** in DMSO to create an initial stock.
  - Add Solutol to the DMSO/**ML267** mixture and vortex until fully dissolved.
  - Add sterile water to the desired final volume and mix thoroughly.
  - The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.

## Administration of ML267 to Mice

The following protocols are for intravenous and intraperitoneal administration in male CD1 mice (6-8 weeks of age)[2].

### 1. Intravenous (IV) Administration

- Dosage: 3 mg/kg
- Procedure:
  - Prepare the **ML267** formulation as described above.
  - Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
  - Load the calculated volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 27-30G).
  - Warm the mouse, if necessary, to dilate the lateral tail vein.
  - Securely restrain the mouse and position the tail for injection.

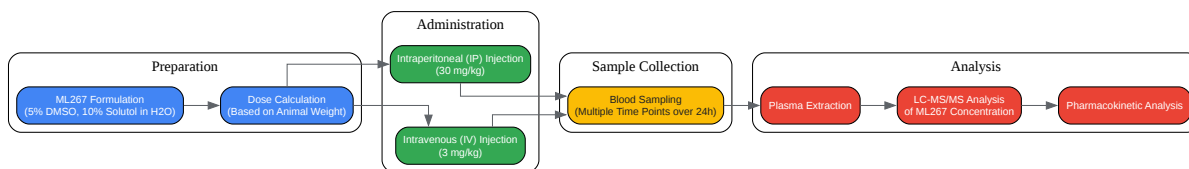
- Carefully insert the needle into the lateral tail vein and slowly inject the **ML267** solution.
- Monitor the animal for any immediate adverse reactions.

## 2. Intraperitoneal (IP) Administration

- Dosage: 30 mg/kg
- Procedure:
  - Prepare the **ML267** formulation as described above.
  - Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
  - Load the calculated volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27G).
  - Properly restrain the mouse, exposing the lower abdominal quadrants.
  - Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
  - Insert the needle into either the left or right lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
  - Inject the **ML267** solution into the peritoneal cavity.
  - Monitor the animal for any signs of distress or discomfort.

## Mandatory Visualization

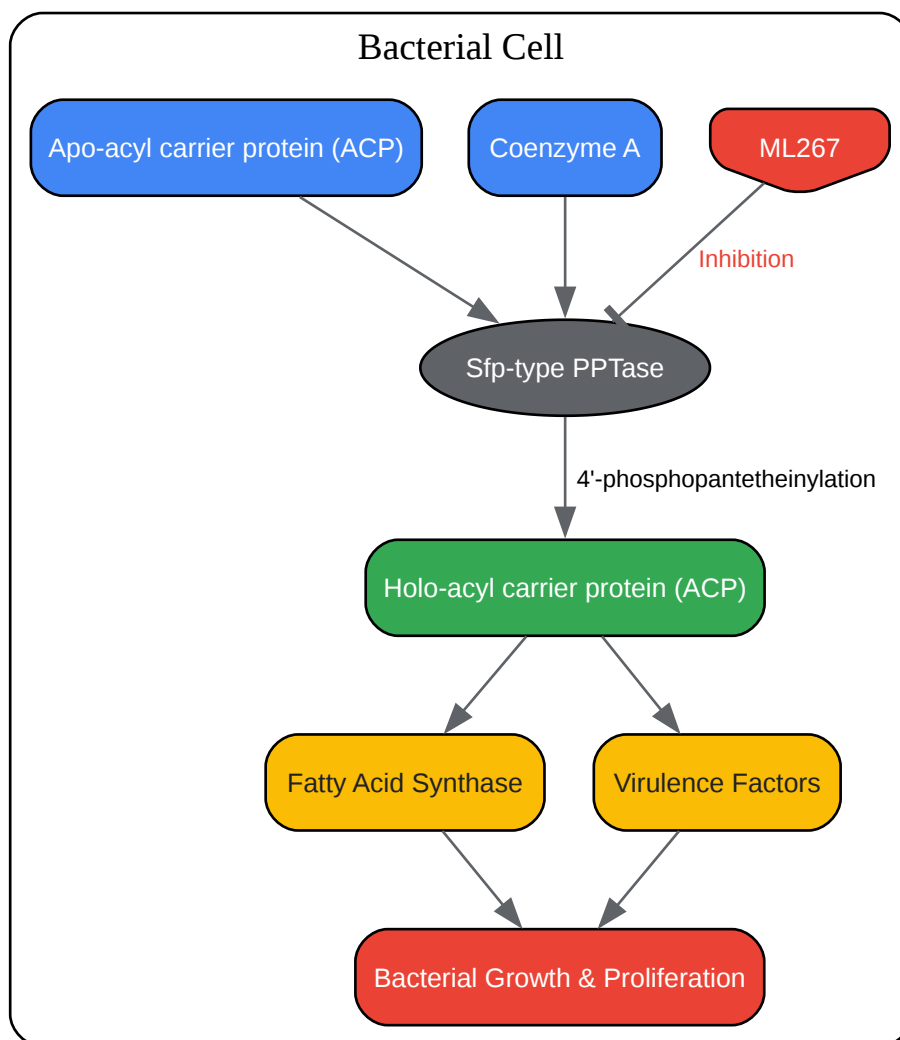
### Experimental Workflow for In Vivo Pharmacokinetic Study of **ML267**



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Caption: Workflow for in vivo pharmacokinetic assessment of **ML267**.

## Signaling Pathway (Hypothesized Bacterial Target)



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Caption: **ML267** inhibits Sfp-type PPTase in bacteria.

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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

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- 3. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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